molecular formula C15H14OS B14632489 S-benzyl 2-phenylethanethioate CAS No. 54829-40-2

S-benzyl 2-phenylethanethioate

Katalognummer: B14632489
CAS-Nummer: 54829-40-2
Molekulargewicht: 242.3 g/mol
InChI-Schlüssel: NHPLJQXIHLBSDW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

S-benzyl 2-phenylethanethioate: is an organic compound belonging to the class of thiol esters. Thiol esters are known for their higher reactivity and selectivity towards nucleophiles compared to their oxygen analogues. This compound is characterized by the presence of a benzyl group attached to a 2-phenylethanethioate moiety, making it a valuable intermediate in organic synthesis and various industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of S-benzyl 2-phenylethanethioate typically involves the reaction of a carboxylic acid with a thiol in the presence of a coupling reagent. One efficient method employs 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TBTU) as the coupling reagent. This reaction is carried out at room temperature, providing a convenient and mild condition for the formation of thiol esters .

Industrial Production Methods: In industrial settings, the production of thiol esters like this compound often involves the use of carbodiimides such as 1-[3-(dimethylamino)propyl]-3-ethylcarbodiimide hydrochloride (EDC) or dicyclohexylcarbodiimide (DCC). These reagents facilitate the coupling of carboxylic acids with thiols, yielding the desired thiol ester in good yields .

Analyse Chemischer Reaktionen

Types of Reactions: S-benzyl 2-phenylethanethioate undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include benzoic acids, alcohols, and brominated derivatives, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of S-benzyl 2-phenylethanethioate involves its reactivity towards nucleophiles due to the presence of the thiol ester functional group. The compound can undergo nucleophilic attack, leading to the formation of various products depending on the nature of the nucleophile. The molecular targets and pathways involved in its reactions are primarily dictated by the electrophilic nature of the thiol ester group.

Vergleich Mit ähnlichen Verbindungen

Uniqueness: S-benzyl 2-phenylethanethioate is unique due to its specific structure, which imparts distinct reactivity and selectivity in chemical reactions. Its ability to act as a mild acyl transfer reagent and its role in various synthetic applications make it a valuable compound in both research and industrial contexts.

Eigenschaften

CAS-Nummer

54829-40-2

Molekularformel

C15H14OS

Molekulargewicht

242.3 g/mol

IUPAC-Name

S-benzyl 2-phenylethanethioate

InChI

InChI=1S/C15H14OS/c16-15(11-13-7-3-1-4-8-13)17-12-14-9-5-2-6-10-14/h1-10H,11-12H2

InChI-Schlüssel

NHPLJQXIHLBSDW-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)CC(=O)SCC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.